molecular formula C19H14FNO B105748 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde CAS No. 121660-37-5

2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde

Cat. No. B105748
M. Wt: 291.3 g/mol
InChI Key: JAHBIRPTCXOGLB-UHFFFAOYSA-N
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Description

The compound "2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde" is a quinoline derivative that is of significant interest in the field of medicinal chemistry due to its potential biological activities. Quinoline derivatives have been extensively studied for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities .

Synthesis Analysis

The synthesis of quinoline derivatives often involves the annulation of cyclopropane dicarbonitriles with aminobenzaldehydes, as described in the synthesis of polysubstituted quinolines . Another approach includes diastereoselective cyclopropanation reactions, which have been used to synthesize various cyclopropa[c]quinoline derivatives . Additionally, palladium-catalyzed intramolecular cyclization has been employed to convert N-protected 4-(anilinomethyl)thiophene-2-carbaldehydes into dihydrothieno[3,2-c]quinoline derivatives . A specific synthesis route for a closely related compound, "3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline," involves the reduction of ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate followed by bromination .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be elucidated using techniques such as NMR, LC-MS, and X-ray diffraction. For instance, the crystal structure of "3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline" was determined using X-ray diffraction, revealing that it crystallizes in the triclinic system . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including cyclopropanation, reductive cyclization, and intramolecular cyclization, as part of their synthesis . The electrochemical behavior of quinoline compounds can also be studied to understand their reduction mechanisms, which is important for the development of analytical methods .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as their fluorescence quantum yields, are important for their potential applications, including as invisible ink dyes . The introduction of fluorine atoms can affect the lipophilicity of the compounds, which in turn influences their biological activity and pharmacokinetics . The stereochemistry of the cyclopropyl group also plays a role in the compound's activity against bacterial strains .

Scientific Research Applications

Synthesis and Intermediate Applications

  • 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde is an important intermediate in the synthesis of pitavastatin, a medication used for lowering blood lipids. It is prepared from 2-amino-4′-fluorobenzophenone and ethyl 3-cyclopropyl-3-oxo propanoate, using a protonic compound as the catalyst. This process simplifies synthesis by reducing steps and yields a total of 64.4% (Wang Zhixiang, 2008).

Advancements in Quinoline Chemistry

  • Recent advances in the chemistry of quinoline analogs, including 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde, have been highlighted, covering synthesis techniques, fused or binary quinoline-cord heterocyclic systems, and biological evaluations (Hamama et al., 2018).

Role in Synthesizing Novel Compounds

  • This compound is used as an intermediate in the synthesis of novel 2-cyclopropyl-3-ethynyl-4-(4-fluorophenyl) quinolines, evaluated as G-Protein Coupled Receptor (GPCR) ligands. These compounds have shown potential as phosphoinositol 3-kinase inhibitors, with implications in cancer therapy due to their thrombolytic effects (Thangarasu et al., 2018).

Optical Properties and Potential Applications

  • Studies on the synthesis and optical properties of 2-functionally substituted quinolines have revealed moderate to high fluorescence quantum yields, suggesting potential applications as invisible ink dyes and in other areas where fluorescence is critical (Bogza et al., 2018).

Analytical Chemistry Applications

  • 3-(2-Furoyl)quinoline-2-carbaldehyde, a derivative, has been used as a fluorogenic derivatizing reagent for high-sensitivity analysis of amino acids in liquid chromatography with laser-induced fluorescence detection (Beale et al., 1990).

Synthesis of HMG-CoA Reductase Inhibitors

  • A series of quinoline-based 3,5-dihydroxyheptenoic acid derivatives were synthesized from quinolinecarboxylic acid esters to evaluate their ability to inhibit HMG-CoA reductase, a key enzyme in cholesterol synthesis. Among these, compounds with a cyclopropyl group showed the greatest potency (Suzuki et al., 2001).

In Vitro Studies and Molecular Docking

  • Quinoline derivatives, including 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde, have been synthesized and evaluated for their in vitro anti-inflammatory properties, along with molecular docking analysis to study their biological activity (Sureshkumar et al., 2017).

Synthesis of Novel Quinoline Derivatives

  • Novel quinoline derivatives have been synthesized for their potential application in organic light-emitting diodes, emitting blue to green fluorescence. These compounds demonstrate good thermal stability, indicating their utility in high-temperature applications (Li et al., 2011).

properties

IUPAC Name

2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FNO/c20-14-9-7-12(8-10-14)18-15-3-1-2-4-17(15)21-19(13-5-6-13)16(18)11-22/h1-4,7-11,13H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHBIRPTCXOGLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10433224
Record name 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde

CAS RN

121660-37-5
Record name 2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121660-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Quinolinecarboxaldehyde, 2-cyclopropyl-4-(4-fluorophenyl)
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Synthesis routes and methods I

Procedure details

Methyl 4-(4′-fluorophenyl)-2-cyclopropylquinoline-3-carboxylate (32.1 g, 100 mmol) and toluene (300 ml) were placed in a different 1000 ml three-necked flask, and the system was replaced by nitrogen and cooled to −5° C. To this solution was added dropwise the entire amount of a toluene solution prepared earlier by mixing sodium bis(2-methoxyethoxy)aluminum hydride and morpholine, while maintaining the inner temperature to not higher than 0° C., and after completion of the addition, the mixture was heated to room temperature and stirred for 3 hr. This reaction mixture was added dropwise to a 15% aqueous sulfuric acid solution (200 ml) while maintaining the inner temperature to not higher than 10° C. The organic layer was separated from the mixture and the aqueous layer was extracted with toluene (30 ml). The extract was combined with the organic layer obtained earlier. The mixture was washed with water (100 ml), dried over anhydrous sodium sulfate and concentrated. The obtained residue was recrystallized from diisopropyl ether to give 4-(4′-fluorophenyl)-2-cyclopropylquinoline-3-carbaldehyde (22.4 g, yield 76%).
Quantity
32.1 g
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300 mL
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Synthesis routes and methods II

Procedure details

Lithium aluminum hydride (0.569 g, 15 mmol) was placed in a 50 ml volume three-necked flask equipped with a thermometer, a magnetic stirrer and a dropping funnel, and tetrahydrofuran (10 ml) was added as a solvent, followed by replacement of the system with nitrogen. To this solution was added dropwise morpholine (4.18 g, 48 mmol) gradually at room temperature, and after completion of the addition, the mixture was stirred at room temperature for 1 hr. This solution was cooled to 0° C. and a solution obtained by dissolving methyl 4-(4′-fluorophenyl)-2-cyclopropylquinoline-3-carboxylate (3.21 g, 10 mmol) in tetrahydrofuran (9.63 g) was added dropwise to this solution while maintaining the inner temperature to not higher than 0° C. After the completion of the addition, the mixture was stirred for 2 more hours at 10 to 20° C. This reaction mixture was added dropwise to a 15% aqueous sulfuric acid solution (50 ml) while maintaining the inner temperature to not higher than 10° C., and then, toluene (50 ml) was added to the mixture. The organic layer was separated from the mixture and the aqueous layer was extracted with toluene (10 ml). The extract was combined with the organic layer obtained earlier and the mixture was washed with water (30 ml), dried over anhydrous sodium sulfate, then low boiling point components, such as the solvent and the like, were removed under reduced pressure. The obtained residue was purified by column chromatography (eluent: hexane-ethyl acetate mixture) to give 4-(4′-fluorophenyl)-2-cyclopropylquinoline-3-carbaldehyde (2.27 g, yield 77%) as a pale-yellow solid having the following properties.
Quantity
0.569 g
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4.18 g
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3.21 g
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9.63 g
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50 mL
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10 mL
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50 mL
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde
Reactant of Route 2
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde
Reactant of Route 3
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde
Reactant of Route 4
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde
Reactant of Route 5
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde
Reactant of Route 6
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde

Citations

For This Compound
9
Citations
V Nookaapparao Gorli, R Srinivasan - Synthetic Communications, 2020 - Taylor & Francis
A series of spirooxindoles have been synthesized through 1,3-dipolar cycloaddition of an azomethine ylide generated from isatin and sarcosine or L-proline with the dipolarophile (E)-3-(…
Number of citations: 4 www.tandfonline.com
P Thangarasu, ST Selvi, A Manikandan - Bioorganic Chemistry, 2018 - Elsevier
In the present study, novel 2-cyclopropyl-3-ethynyl-4-(4-fluorophenyl) quinolines (4a-l) were recognized and evaluated as G-Protein Coupled Receptor (GPCR) ligands through …
Number of citations: 23 www.sciencedirect.com
W Chen, F Xiong, Q Liu, L Xu, Y Wu, F Chen - Tetrahedron, 2015 - Elsevier
A novel approach to synthesize pitavastatin calcium (1), an effective HMG-CoA reductase inhibitor, based on readily available and attractively functionalized (R)-3-chloro-1,2-…
Number of citations: 9 www.sciencedirect.com
R Ghosh, JB Vitor, E Mendes, A Paulo, PC Acharya - ACS omega, 2020 - ACS Publications
A highly stereoselective, one-pot, multicomponent method has been developed to synthesize pyrrolizidine- and N-methyl pyrrolidine-substituted spirooxindole derivatives. The [3 + 2] …
Number of citations: 11 pubs.acs.org
V Nookaappa Rao Gorli, R Srinivasan - Synthetic Communications, 2022 - Taylor & Francis
The 1,3-dipolar cycloaddition (DC) reaction of substituted acenaphthenone-2-ylidine ketone with nitrile imines to obtain the corresponding dihydro-2H-spiro [acenaphthylene-1,3′-…
Number of citations: 3 www.tandfonline.com
OFT BLOG - allfordrugs.com
Tariquidar is a P-glycoprotein inhibitor undergoing research as an adjuvant against multidrug resistance in cancer. Tariquidar non-competitively binds to the p-glycoprotein transporter, …
Number of citations: 0 www.allfordrugs.com
Х МАЦУМОТО, Т СИМИСУ, Я ТАКАДА - 2003 - elibrary.ru
Изобретение относится к способу получения 2-циклопропил-4-(4-фторфенил) хинолин-3-карбальдегида формулы (I), который заключается в окислении 2-циклопропил-4-(4-…
Number of citations: 0 elibrary.ru
A Čusak, Z Časar, M Jukič, D Šterk - Anali PAZU, 2018 - journals.um.si
Z novo sintezno metodo smo pripravili 2-ciklopropil-4-(4-fluorofenil) kinolin-3-karbaldehid, ki predstavlja ključni heterociklični gradnik pitavastatina. Sinteza temelji na uvedbi alilne …
Number of citations: 4 journals.um.si
К ХАРАДА, С НИСИНО, Н ОКАДА, Х СИМА… - 2005 - elibrary.ru
Изобретение относится к способу получения 3-[2-циклопропил-4-(4-фторфенил)-3-хинолил] проп-2-еннитрила, который заключается во взаимодействии 2-циклопропил-4-(4-…
Number of citations: 0 elibrary.ru

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